Aspertine C

Overview

Description

Aspertine C is a synthetic compound that has been developed to be used as a drug in laboratory experiments. This compound is a derivative of aspartic acid and is used as a tool in laboratory experiments to study the biochemical and physiological effects of aspartic acid on the body. This compound has been found to have a variety of potential applications in lab experiments, ranging from its use as a tool to study the effects of aspartic acid on the body to its use as a tool to study the effects of drugs on the body.

Scientific Research Applications

Vitamin C Research Methodologies

Consensual Qualitative Research in Vitamin C Studies

Consensual Qualitative Research (CQR) has been applied in 27 studies since its introduction, particularly in the field of vitamin C research. This methodology focuses on the consensus process, biases, research teams, data collection, analysis, and the presentation of results and discussions. Despite challenges in certain areas, CQR is deemed a viable qualitative method, suggesting the need for further research on the method itself to enhance the quality of vitamin C research (Hill et al., 2005).

Vitamin C and Periodontal Disease-Diabetes Mellitus Association

A systematic review explored the impact of ascorbic acid in the association between periodontal disease (PD) and diabetes mellitus (DM). While decreased levels of vitamin C were observed in PD patients with DM, the efficacy of vitamin C administration remains inconclusive. This underscores the necessity for more research to assess the effects of ascorbic acid supplementation in individuals suffering from both diseases (Bogdan et al., 2020).

Vitamin C Requirement in Diabetes Mellitus

A review of English language articles from 1935 to present assessed the vitamin C status in people with diabetes mellitus and their dietary requirements. Most studies found at least a 30% lower circulating ascorbic acid concentration in people with diabetes compared to those without. The review calls for randomized clinical trials to further understand the relationship between ascorbic acid and diabetes mellitus, highlighting a general need for more rigorous research in this area (Will & Byers, 2009).

Ascorbate in Cancer Treatment

A systematic review evaluated the safety and clinical effectiveness of intravenous ascorbate in treating various types of cancer, emphasizing the need for randomized placebo-controlled trials to conclusively demonstrate its effects. The review highlighted ascorbate's safety profile and potential antitumor activity, suggesting that vitamin C may improve quality of life and symptom severity in cancer patients. However, more rigorous evidence is required to conclusively demonstrate these effects (Nauman et al., 2018).

properties

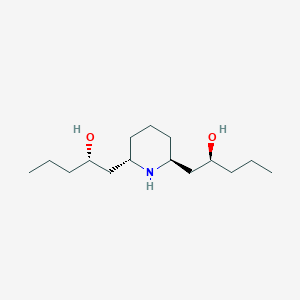

IUPAC Name |

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYAQIAFYRYBX-AJNGGQMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCCC(N1)CC(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

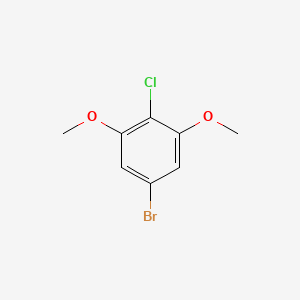

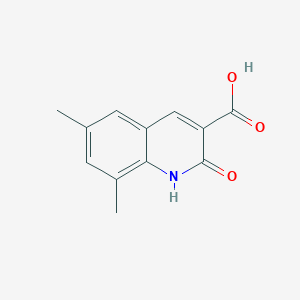

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)